molecular formula C13H10BrCl2NO3S B4632587 3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide

3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B4632587
M. Wt: 411.1 g/mol
InChI Key: ZRTBQYFLEOXSNU-UHFFFAOYSA-N
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Description

3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, two chlorine atoms, and a methoxy group attached to a benzenesulfonamide structure

Properties

IUPAC Name

3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO3S/c1-20-13-5-3-9(7-10(13)14)21(18,19)17-8-2-4-11(15)12(16)6-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTBQYFLEOXSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline, 4-methoxybenzenesulfonyl chloride, and bromine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and reaction time are optimized to ensure high yield and purity of the product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3,4-dichlorophenyl)benzamide
  • 4-methoxy-N-(3,4-dichlorophenyl)benzenesulfonamide
  • 3-bromo-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide

Uniqueness

3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide is unique due to the combination of its bromine, chlorine, and methoxy substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide
Reactant of Route 2
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3-bromo-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide

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